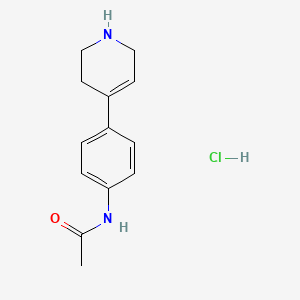

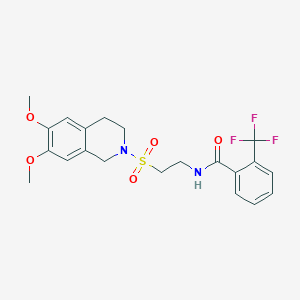

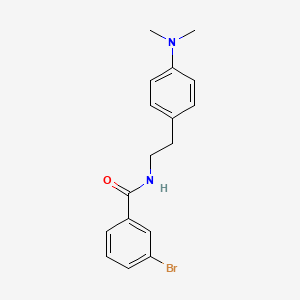

N1-ethyl-N2-(4-methyl-2-nitrophenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-ethyl-N2-(4-methyl-2-nitrophenyl)oxalamide, also known as ENOX or Oxalyldiamides, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ENOX is a derivative of oxalamide, which is a class of amides that are widely used in organic synthesis. ENOX has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development and other research applications.

Scientific Research Applications

Azo Polymers for Reversible Optical Storage

This study focuses on the synthesis of azo polymers, which are amorphous and show significant photoinduced birefringence. The research indicates a cooperative motion between BEM groups and azo groups, leading to an enhanced optical storage capability. This might suggest the potential of related nitrophenyl compounds in optical storage applications due to their ability to undergo photoinduced changes (Meng et al., 1996).

Novel Acid-catalyzed Rearrangement for Synthesis of Oxalamides

This paper presents a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, indicating the utility of certain nitroaryl compounds in synthesizing oxalamides through acid-catalyzed rearrangements. The high yield and simplicity of the method highlight the significance of such compounds in organic synthesis and potential pharmacological applications (Mamedov et al., 2016).

Role of Polyamine Catabolism in Cell Death

Research on polyamine analogues, such as CPENSpm, demonstrates their role in inducing programmed cell death through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT). This study suggests the potential therapeutic applications of similar compounds in cancer treatment, focusing on the mechanism of selective cytotoxic activity (Ha et al., 1997).

Electrochromic Switching and Kinetic Behaviour of Oxazine Derivatives

Investigation into oxazine derivatives for electrochromic applications demonstrates improved fatigue resistance and color reversibility. This suggests the utility of nitrophenyl-related compounds in developing materials with electrochromic properties, potentially useful in smart windows and displays (Zhu et al., 2014).

Synthesis of Alkyl N-(4-nitrophenyl)-oxomorpholine Carboxylates

A study on the synthesis of alkyl N-(4-nitrophenyl)-oxomorpholine carboxylates through rhodium(II) acetate catalyzed carbene insertion. This highlights the role of nitrophenyl compounds in synthetic chemistry, providing new pathways to bioactive molecules (Trstenjak et al., 2013).

properties

IUPAC Name |

N-ethyl-N'-(4-methyl-2-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-3-12-10(15)11(16)13-8-5-4-7(2)6-9(8)14(17)18/h4-6H,3H2,1-2H3,(H,12,15)(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEYTPLGYQEPNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NC1=C(C=C(C=C1)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-ethyl-N2-(4-methyl-2-nitrophenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2840429.png)

![N-{3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2840430.png)

![1-[(Naphthalen-1-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2840432.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2840434.png)

![3-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B2840437.png)